molecular formula C12H16BIO2 B1405823 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1279115-53-5

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1405823
CAS No.: 1279115-53-5
M. Wt: 329.97 g/mol
InChI Key: LTEDPPGGUGAOAC-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 1279115-53-5) is a high-value organoboron reagent characterized by its molecular formula of C12H16BIO2 and a molecular weight of 329.97 g/mol . This compound is presented as a yellow oily liquid with a predicted density of 1.46±0.1 g/cm³ and should be stored at room temperature (20 to 22 °C) to maintain stability . It is a crucial building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it enables the facile introduction of the 4-iodophenyl moiety to construct complex biaryl systems. The presence of both the iodine substituent and the protected boronic ester group on the same aromatic ring makes this compound a versatile and unique intermediate for sequential functionalization and sequential cross-coupling strategies, allowing researchers to explore novel chemical space in the development of pharmaceutical candidates, agrochemicals, and functional materials. The product is supplied with an analytical data sheet. As with all fine chemicals, proper safety procedures must be followed. This product is labeled with the signal word "Warning" and hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDPPGGUGAOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation of Iodoaryl Precursors

Method Overview:
A prevalent approach involves the direct borylation of aryl iodides, such as 4-iodophenyl derivatives, using boron reagents under catalytic conditions. This method leverages the high reactivity of aryl iodides in cross-coupling reactions, facilitating efficient formation of the boronate ester.

Key Procedure:

  • Reactants: 4-iodophenyl compounds, bis(pinacolato)diboron (B2pin2)
  • Catalysts: Palladium-based catalysts (e.g., PdCl2(PPh3)2) or nickel complexes
  • Solvent: Acetonitrile, tetrahydrofuran (THF), or other polar aprotic solvents
  • Conditions: Room temperature to 100°C, inert atmosphere (argon or nitrogen), reaction times ranging from 12 to 24 hours
  • Outcome: Formation of the boronate ester, which can be further processed to the target compound

Research Findings:
A study demonstrated a Pd-catalyzed borylation of aryl iodides with B2pin2 under mild conditions, achieving yields up to 70-80%. The process is highly selective and scalable, making it suitable for synthesizing complex boronates like the target compound.

Suzuki–Miyaura Cross-Coupling Followed by Borylation

Method Overview:
This two-step approach involves first coupling 4-iodophenyl derivatives with appropriate boronic acids or esters, followed by oxidation or transformation steps to generate the desired boronate structure.

Key Procedure:

  • Step 1: Cross-coupling of 4-iodophenyl with methyl-substituted boronic acids under Pd catalysis
  • Step 2: Functionalization of the resulting biaryl boronic ester to incorporate the 4,4,6-trimethyl substitution on the dioxaborinane ring

Research Findings:
Research indicates that the Suzuki coupling offers high regioselectivity and yields exceeding 80%, especially when optimized with phosphine ligands and controlled reaction parameters. This pathway is advantageous for introducing the phenyl group prior to boronate ring formation.

Cyclization and Ring Formation Strategies

Method Overview:
An alternative route involves cyclization of suitably substituted precursors, such as diols or phenolic derivatives, with boron reagents to form the dioxaborinane ring directly.

Key Procedure:

  • Reactants: Methylated phenols or diols bearing the iodine substituent
  • Reagents: Boron trifluoride or boron oxide derivatives under dehydrating conditions
  • Conditions: Elevated temperatures (around 100°C), inert atmosphere, with catalysts or dehydrating agents

Research Findings:
This method allows for the direct synthesis of substituted dioxaborinanes with high regioselectivity, though it often requires careful control of moisture and temperature to prevent side reactions.

Summary of Preparation Data

Method Reactants Catalysts Solvent Temperature Yield Remarks
Direct Borylation of Iodoaryl 4-iodophenyl derivatives + B2pin2 Pd or Ni complexes THF, MeCN 25–100°C 70–80% High efficiency, scalable
Suzuki–Miyaura Coupling Iodoaryl + Boronic acids Pd catalysts Various Room temp–100°C >80% Suitable for complex substitutions
Cyclization of Diols Phenolic derivatives + boron reagents Dehydrating agents Elevated temp 100°C Variable Good regioselectivity

Notes on Reaction Conditions and Optimization

  • Inert Atmosphere: Most reactions require an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.
  • Catalyst Loading: Typically 1–5 mol% of palladium or nickel catalysts ensures high efficiency.
  • Temperature Control: Elevated temperatures (up to 100°C) accelerate reaction rates but must be balanced against potential decomposition.
  • Purification: Post-reaction purification is commonly performed via silica gel chromatography, utilizing non-polar solvents like hexane or petroleum ether, often with ethyl acetate as a co-solvent.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of boron.

    Reduction Reactions: Reduction reactions can be used to modify the boron center or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction reactions can produce different boron-containing compounds.

Scientific Research Applications

Overview

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Its unique structural properties enable it to participate in various chemical reactions and serve as a key intermediate in the synthesis of complex molecules. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound is utilized as a versatile reagent in organic synthesis. It can undergo various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

  • Key Reaction : Suzuki-Miyaura Coupling
    • Mechanism : Involves the reaction of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst.
    • Example : The compound can be used to synthesize biaryl compounds that are vital in drug discovery.

Medicinal Chemistry

The compound's iodine atom enhances its potential as a pharmacophore in medicinal chemistry. Iodinated compounds often exhibit unique biological activities due to their ability to interact with biological targets.

  • Case Study : Research has shown that derivatives of dioxaborinanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been investigated for their ability to inhibit proteasomes and other cancer-related pathways.

Materials Science

In materials science, boron-containing compounds like this compound are explored for their potential in creating functional materials such as polymers and nanomaterials.

  • Application Example : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities like conductivity or reactivity.

Data Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSuzuki-Miyaura Coupling for biaryl synthesis
Medicinal ChemistryPotential anti-cancer agent
Materials ScienceEnhancing properties of polymers

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Substituent Variations

  • 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: N/A): The fluorine substituent introduces electron-withdrawing effects, increasing the electrophilicity of the boron center compared to the iodine derivative. Calculated properties: LogD = 4.01, H Acceptors = 2, H Donors = 0, Molar Refractivity = 56.16 cm³ . Applications: Suitable for reactions requiring mild electronic activation, such as fluorinated drug intermediates.
  • 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane :

    • The methoxy group is electron-donating, reducing boron’s electrophilicity.
    • NMR $^1$H NMR (CDCl₃) δ 7.50 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 8.5 Hz, 2H), 3.83 (s, 3H), 1.52 (s, 6H), 1.32 (s, 3H) .
    • Reactivity: Less reactive in cross-couplings compared to the iodophenyl derivative due to reduced leaving-group ability.

Ring Size Variations

  • 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7):
    • Five-membered dioxaborolane ring with tetramethyl substitution.
    • Similarity score to target compound: 0.98 (structural) but lower thermal stability due to ring strain .
    • Applications: Faster reaction kinetics in small-scale syntheses but prone to hydrolysis.

Reactivity and Catalytic Efficiency

  • Palladium-Catalyzed Borylation :

    • The target compound is synthesized using MPBH and Pd catalysts (e.g., Buchwald’s ligand system) under reflux (120°C) with yields >75% .
    • Comparable to bromophenyl analogues, but iodophenyl derivatives exhibit higher reactivity in aryl-aryl couplings due to iodine’s superior leaving-group ability .
  • Nickel-Catalyzed Borylation :

    • Nickel systems tolerate functional groups (e.g., esters, nitriles) under mild conditions .
    • DFT studies confirm C–B bond formation via σ-bond metathesis, differing from Pd’s oxidative addition mechanism .

Physicochemical Properties

Property 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane 2-(4-Fluorophenyl) Analogue 2-(4-Methoxyphenyl) Analogue
Molecular Weight (g/mol) ~328.0 ~246.1 ~258.3
LogD (pH 7.4) ~4.0 (estimated) 4.01 ~3.5
Rotatable Bonds 1 1 1
Polar Surface Area (Ų) ~18.5 18.46 ~20.2

Biological Activity

2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14BIO2. The presence of the iodine atom and the dioxaborinane moiety contributes to its reactivity and biological profile. The compound is characterized by its dioxaborinane ring which is known for its ability to form stable complexes with various biomolecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

  • Case Study : A study published in Cancer Research demonstrated that boron compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties. Boron compounds are known to inhibit leukotriene production, which plays a significant role in inflammatory responses.

  • Mechanism : The inhibition of leukotriene synthesis can lead to reduced inflammation in conditions such as asthma and rheumatoid arthritis. This mechanism was highlighted in a patent discussing boron-based inhibitors targeting leukotriene pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Boron compounds have been reported to disrupt microbial cell membranes and inhibit bacterial growth.

  • Research Findings : In vitro tests have shown that certain dioxaborinanes exhibit activity against Gram-positive bacteria by compromising their cell wall integrity .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AnticancerInduces apoptosis through signaling modulationCancer Research
Anti-inflammatoryInhibits leukotriene productionPatent TW201130821A
AntimicrobialDisrupts bacterial cell membranesPreliminary studies

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?

The compound is typically synthesized via condensation of 4-iodophenylboronic acid with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. This method is analogous to the synthesis of structurally similar boronate esters, such as 4-cyanophenylboronic acid neopentyl glycol ester, where boronic acids react with diols (e.g., neopentyl glycol) in the presence of a dehydrating agent like molecular sieves . Yield optimization often involves refluxing in inert solvents (e.g., tetrahydrofuran) under nitrogen atmosphere to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR : Signals for methyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) confirm substitution patterns.
  • ¹³C NMR : Peaks near δ 25–30 ppm correspond to methyl carbons, while boron-bound carbons appear upfield .
  • ¹¹B NMR : A single peak (δ ~30 ppm) confirms the integrity of the dioxaborinane ring .

Q. How stable is this compound under typical laboratory storage conditions?

Stability depends on moisture and temperature. Like related dioxaborinanes (e.g., 4,4,6-trimethyl derivatives), it should be stored in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Prolonged exposure to air leads to boronic acid formation, detectable via loss of B–O ring signals in NMR .

Advanced Research Questions

Q. How do steric effects from the 4-iodophenyl and trimethyl groups influence reactivity in cross-coupling reactions?

The bulky 4-iodophenyl substituent and adjacent methyl groups create significant steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Comparative studies with less-hindered analogs (e.g., 4-methylphenyl derivatives) show reduced yields in aryl-aryl bond formation . Optimizing ligand systems (e.g., bulky phosphines) or using microwave-assisted heating can mitigate this issue .

Q. What catalytic applications exploit the unique electronic properties of this compound?

The electron-deficient boron center enhances its utility in radical-initiated reactions. For example, it acts as a boron source in photoinduced electron transfer (PET) reactions, facilitating C–B bond formation in aryl radical intermediates. This mechanism is critical in synthesizing complex heterocycles .

Q. How do regulatory restrictions impact its use in academic research?

Under REACH Annex XIV, certain dioxaborinanes (e.g., 2,2'-oxybis[4,4,6-trimethyl derivatives]) face authorization requirements due to reproductive toxicity concerns (Repr 1B classification) . Researchers must document alternatives or justify use under strict risk management protocols, including fume hood handling and waste neutralization with alkaline solutions .

Data Contradiction Analysis

Q. Why do hydroboration rates with this compound vary across studies?

Discrepancies arise from solvent polarity and olefin accessibility. For instance, Fish (1973) reported rapid hydroboration of 1-hexene with TMDB (4,4,6-trimethyl-1,3,2-dioxaborinane) in non-polar solvents, while later studies with polar aprotic solvents (e.g., DMF) observed slower kinetics due to reduced Lewis acidity of boron .

Q. Conflicting NMR assignments for methyl groups: How to resolve ambiguities?

Overlapping signals in crowded regions (δ 1.0–1.5 ppm) can be resolved via 2D NMR (HSQC, HMBC) to correlate methyl protons with adjacent carbons. For example, in 5,5-dimethyl analogs, HMBC correlations confirm methyl groups on the dioxaborinane ring versus aromatic substituents .

Methodological Tables

Table 1. Key Synthetic Parameters for Boronate Esters

ParameterOptimal ConditionReference
SolventAnhydrous THF
TemperatureReflux (66–68°C)
Reaction Time12–24 hours
Yield Range74–85%

Table 2. Regulatory Classifications of Related Boronates

CompoundHazard ClassRegulatory Body
2,2'-Oxybis[4,4,6-trimethyl-dioxaborinane]Repr 1BEU REACH
Biobor®JF (analog)EPA AntimicrobialUS EPA

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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